Etifoxine-d5
CAS No.: 1346598-10-4
Cat. No.: VC0196411
Molecular Formula: C17H12ClN2OD5
Molecular Weight: 305.82
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1346598-10-4 |
---|---|
Molecular Formula | C17H12ClN2OD5 |
Molecular Weight | 305.82 |
Appearance | Solid powder |
Chemical Structure and Properties
Etifoxine-d5 is characterized by the replacement of five hydrogen atoms with deuterium atoms in the phenyl ring of the parent compound etifoxine. This modification retains the pharmacological properties while providing mass spectrometric differentiation.
Chemical Identification
Property | Value |
---|---|
Chemical Name (IUPAC) | 6-chloro-N-ethyl-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine |
CAS Number | 1346598-10-4 |
Molecular Formula | C₁₇H₁₂D₅ClN₂O |
Molecular Weight | 305.81 g/mol |
SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C2(C)OC(=Nc3ccc(Cl)cc23)NCC |
The structure includes a benzoxazine core with a chlorine substituent, an ethylamino group, and a deuterium-labeled phenyl ring .
Physical Properties
Etifoxine-d5 presents as a stable solid compound with physical properties similar to the non-deuterated parent compound. The deuteration specifically targets the phenyl ring, leaving other functional groups unaltered. This strategic deuteration ensures that while the compound behaves similarly in most chemical environments, it can be distinguished through mass spectrometric analysis.
Synthesis and Preparation Methods
The synthesis of Etifoxine-d5 involves specialized techniques to incorporate deuterium atoms into the phenyl ring of etifoxine. The process typically follows established deuterium exchange reactions under controlled conditions.
Synthetic Routes
The synthesis pathway for Etifoxine-d5 typically follows one of several established routes:
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Deuterium Exchange Reactions: Under catalytic conditions, hydrogen atoms in the phenyl ring are exchanged with deuterium from deuterated solvents (D₂O or CD₃OD) in the presence of appropriate catalysts.
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Starting from Deuterated Precursors: Utilizing already deuterated phenyl precursors to build the etifoxine structure through standard synthetic pathways .
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Post-synthesis Exchange: Performing deuterium exchange on the fully formed etifoxine molecule under specialized conditions that target only the phenyl ring hydrogens.
These synthetic approaches must carefully control reaction conditions to ensure selective deuteration without affecting other functional groups critical to the compound's biological activity .
Mechanism of Action
While Etifoxine-d5 is primarily used as an analytical standard rather than a therapeutic agent, its mechanism of action is identical to that of etifoxine, which has dual pathways of activity in biological systems.
GABAA Receptor Modulation
Etifoxine-d5, like its parent compound, functions as a positive allosteric modulator of GABAA receptors, specifically those containing α1β2γ2 and α1β3γ2 subunits. Unlike benzodiazepines that bind to the α-γ interface of GABAA receptors, etifoxine selectively interacts with the β2 or β3 subunits, producing anxiolytic effects through a different binding site .
Applications in Scientific Research
Etifoxine-d5 has specialized applications in scientific research, particularly in analytical chemistry and pharmacokinetic studies.
Analytical Chemistry Applications
As an internal standard, Etifoxine-d5 provides significant advantages in analytical procedures. Its nearly identical chemical behavior to etifoxine ensures similar extraction efficiency, chromatographic retention, and ionization characteristics, while its distinctive mass allows clear differentiation in mass spectrometric detection .
Pharmacokinetic and Metabolic Studies
Etifoxine-d5 is instrumental in pharmacokinetic studies, particularly for:
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Metabolic Pathway Elucidation: Tracing the metabolism of etifoxine by differentiating between parent drug and metabolites.
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Bioavailability Studies: Determining absolute and relative bioavailability of etifoxine formulations .
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Drug-Drug Interaction Studies: Investigating potential interactions between etifoxine and other medications without analytical interference.
The use of deuterium-labeled compounds like Etifoxine-d5 has revolutionized the accuracy of pharmacokinetic studies by providing clear differentiation between dosed compound and endogenous substances or metabolites .
Advantages of Deuteration in Pharmacokinetics
The Deuterium Effect
The substitution of hydrogen with deuterium creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds due to the increased mass of deuterium. This "deuterium effect" can significantly impact the pharmacokinetic properties of drugs .
Property | Hydrogen Bond | Deuterium Bond | Implication |
---|---|---|---|
Bond Energy | Lower | Higher (~1.1× stronger) | More resistant to metabolic cleavage |
Vibrational Frequency | Higher | Lower | Reduced rate of C-D bond breaking |
Metabolic Stability | Standard | Potentially enhanced | Possibly longer half-life |
The enhanced bond strength can reduce the rate of metabolic reactions that involve breaking these bonds, potentially leading to:
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Improved metabolic stability
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Extended half-life
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Enhanced bioavailability
Applications in Drug Development
While Etifoxine-d5 itself is primarily used as an analytical standard, the principles of deuteration demonstrated by this compound have broader applications in drug development:
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Metabolic Shunting: Strategic deuteration can redirect metabolism away from undesirable pathways toward more favorable ones .
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Reduced Formation of Toxic Metabolites: By stabilizing sites prone to producing harmful metabolites, deuteration can potentially enhance safety profiles .
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Enhanced Pharmacokinetic Predictability: Deuterated drugs may exhibit more consistent pharmacokinetic parameters across patient populations .
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Improved Dosing Regimens: Extended half-lives may allow for less frequent dosing, potentially improving patient compliance .
Comparison with Parent Compound and Related Molecules
Etifoxine vs. Etifoxine-d5
Property | Etifoxine | Etifoxine-d5 | Notes |
---|---|---|---|
Molecular Weight | 300.79 g/mol | 305.81 g/mol | +5.02 mass units difference |
Pharmacological Activity | Anxiolytic, anticonvulsant | Same as etifoxine (when used as drug) | Biological equivalence |
Binding Affinity | Standard | Very similar | Minimal isotope effects on binding |
Primary Use | Therapeutic | Analytical standard | Different applications |
Mass Spectra | Standard fragmentation pattern | Shifted fragment ions (+5 m/z) | Key analytical distinction |
Related Deuterated Compounds
Several related deuterated analogs of etifoxine have been synthesized for various research purposes:
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Etifoxine-d3: Contains three deuterium atoms instead of five, used for certain analytical applications where different mass shift is desired .
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N-Desethyl Etifoxine-d5: A deuterated metabolite analog used for tracking metabolism patterns of etifoxine in biological systems.
These variants provide researchers with a toolkit for investigating different aspects of etifoxine's pharmacology and metabolism .
Future Perspectives
The development and application of Etifoxine-d5 highlights several emerging trends in pharmaceutical research:
Expanding Applications
Future applications of Etifoxine-d5 and similar deuterated compounds may include:
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Microbiome Research: Given recent studies on etifoxine's effects on gut microbiome, deuterated analogs could help track drug-microbiome interactions .
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Neurosteroid Pathway Investigation: As a TSPO ligand, Etifoxine-d5 could be valuable in elucidating neurosteroid synthesis pathways in neuropsychiatric disorders .
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Expanded Analytical Applications: Development of new multi-analyte methods incorporating Etifoxine-d5 for simultaneous determination of multiple anxiolytics .
Technological Advancements
Ongoing advancements in analytical techniques continue to expand the utility of deuterated standards like Etifoxine-d5:
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High-Resolution Mass Spectrometry: Improvements in mass accuracy and resolution enhance the discriminatory power of deuterated internal standards .
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Automated Sample Preparation: New technologies reduce sample handling errors that could compromise the accuracy advantages provided by deuterated standards.
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Miniaturized Analytical Systems: Microfluidic and point-of-care testing systems may incorporate deuterated standards for improved reliability in field conditions .
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